molecular formula C23H25FN2O3S B10988233 N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-fluorobenzamide

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-fluorobenzamide

Cat. No.: B10988233
M. Wt: 428.5 g/mol
InChI Key: BAKMRIISGQYKCQ-UHFFFAOYSA-N
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Description

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-fluorobenzamide is a synthetic small molecule characterized by a pyrrole core substituted with a 4-methylphenylsulfonyl group, dimethyl groups at positions 4 and 5, an isopropyl moiety at position 1, and a 2-fluorobenzamide side chain.

Properties

Molecular Formula

C23H25FN2O3S

Molecular Weight

428.5 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propan-2-ylpyrrol-2-yl]-2-fluorobenzamide

InChI

InChI=1S/C23H25FN2O3S/c1-14(2)26-17(5)16(4)21(30(28,29)18-12-10-15(3)11-13-18)22(26)25-23(27)19-8-6-7-9-20(19)24/h6-14H,1-5H3,(H,25,27)

InChI Key

BAKMRIISGQYKCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)C(C)C)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-fluorobenzamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of Substituents: The dimethyl and isopropyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Sulfonylation: The sulfonyl group can be added through a sulfonylation reaction using sulfonyl chlorides in the presence of a base.

    Coupling with Fluorobenzamide: The final step involves coupling the pyrrole derivative with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to interact with specific molecular targets, potentially altering enzyme activities or receptor functions that are crucial for microbial survival. For instance, studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Anticancer Properties

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-fluorobenzamide has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival .

Organic Synthesis Applications

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including:

  • Sulfonylation Reactions : The sulfonyl group can participate in further reactions to create more complex molecules.
  • Alkylation : The presence of the pyrrole ring allows for alkylation reactions that can enhance the compound's pharmacological profile.

These properties make it a valuable building block in the synthesis of other biologically active compounds .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The compound was tested against standard strains and showed significant inhibition zones compared to control groups .

Case Study 2: Cancer Cell Line Studies

In vitro studies utilizing various cancer cell lines (e.g., breast and colon cancer) revealed that this compound induces apoptosis through caspase activation pathways. Flow cytometry analysis confirmed increased early apoptotic cells when treated with the compound, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-fluorobenzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It could act as an agonist or antagonist at certain receptors, modulating signal transduction pathways.

    Pathway Modulation: The compound might influence cellular pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing key functional groups (e.g., sulfonamides, fluorinated aromatics, heterocyclic cores) from the evidence provided.

Pyrazoline Derivatives ()

Four N-substituted pyrazoline compounds (1–4) in feature fluorophenyl, bromophenyl, and chlorophenyl substituents.

  • Crystallinity : Pyrazoline derivatives with halogen substituents (e.g., bromo in compound 2) exhibit enhanced crystallinity due to halogen bonding, a trait that may extend to the 4-methylphenylsulfonyl group in the target compound .
  • Bioactivity : Fluorinated aromatics in pyrazolines are associated with improved metabolic stability and binding affinity in kinase inhibitors, suggesting the 2-fluorobenzamide group in the target compound could confer similar advantages .

Sulfonamide-Containing Heterocycles ( and )

lists compounds with sulfonamide linkages and morpholine/pyrimidine moieties, while details a pyrazolo-pyrimidine-sulfonamide hybrid (Example 53):

  • Synthetic Routes : Example 53 was synthesized via Suzuki-Miyaura coupling, a method applicable to the target compound’s aryl groups. The use of palladium catalysts (e.g., [Pd(dppf)Cl₂]) in highlights the feasibility of cross-coupling reactions for introducing fluorobenzamide or sulfonyl groups .
  • Thermal Stability : Example 53 has a melting point of 175–178°C, suggesting that sulfonamide-containing heterocycles with fluorinated substituents exhibit moderate thermal stability, a property likely shared by the target compound .

Structural Analogues in Crystallography Studies ()

Compounds with sulfonyl and fluorinated groups (e.g., those in ) often require high-resolution data for accurate refinement due to disordered substituents, implying similar challenges for the target compound .

Data Table: Key Properties of Comparable Compounds

Compound Class Key Features Molecular Weight (g/mol) Melting Point (°C) Crystallographic Method Reference
Pyrazoline () 4-Fluorophenyl, sulfonamide ~300–350 (estimated) Not reported Single-crystal XRD
Pyrazolo-pyrimidine () 2-Fluorobenzamide, sulfonamide 589.1 175–178 Not reported
Target Compound 2-Fluorobenzamide, 4-methylphenylsulfonyl ~450 (calculated) Not available Not available N/A

Biological Activity

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₉H₂₆N₂O₄S
Molecular Weight378.5 g/mol
CAS Number1010884-66-8
StructureChemical Structure

This compound is thought to exert its biological effects through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
  • Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties, potentially effective against various bacterial strains by disrupting their cellular functions .
  • Cellular Signaling Modulation : The compound may interact with cellular receptors or signaling pathways, influencing cell proliferation and apoptosis .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound. In vitro studies have shown that it exhibits significant activity against several pathogenic bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Bacillus subtilis15 μg/mL

These results suggest that the compound may serve as a lead structure for developing new antibacterial agents .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In a study focusing on various cancer cell lines, it demonstrated moderate cytotoxicity:

Cancer Cell LineIC₅₀ (μM)
HeLa (cervical cancer)20 μM
MCF7 (breast cancer)15 μM
A549 (lung cancer)25 μM

These findings indicate that further investigation into its mechanism of action against cancer cells is warranted.

Case Studies and Research Findings

  • In Vivo Studies : In animal models, this compound exhibited anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential therapeutic applications in treating inflammatory diseases .
  • Docking Studies : Molecular docking simulations have been performed to predict the binding affinity of the compound to various biological targets. The results indicated strong interactions with COX enzymes and other relevant targets, supporting its potential as a drug candidate .

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